2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole
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Overview
Description
2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains bromine, methyl, and trifluoromethyl groups attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole typically involves the bromination of 5-methyl-4-(trifluoromethyl)-1,3-thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the trifluoromethyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include 2-bromo-5-methyl-4-(trifluoromethyl)thiazole-2-carboxylic acid or corresponding aldehydes.
Reduction Reactions: Products include 5-methyl-4-(trifluoromethyl)-1,3-thiazole or other reduced derivatives.
Scientific Research Applications
2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyl-4-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a thiazole ring.
2-Bromo-5-methyl-4-(trifluoromethyl)benzoyl chloride: Contains a benzoyl chloride group instead of a thiazole ring.
Uniqueness
2-Bromo-5-methyl-4-(trifluoromethyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
1289062-40-3 |
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Molecular Formula |
C5H3BrF3NS |
Molecular Weight |
246 |
Purity |
95 |
Origin of Product |
United States |
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